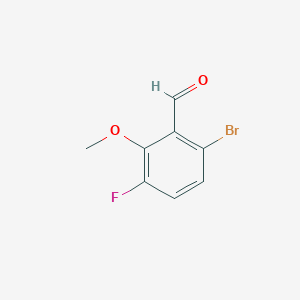

6-Bromo-3-fluoro-2-methoxybenzaldehyde

Übersicht

Beschreibung

6-Bromo-3-fluoro-2-methoxybenzaldehyde is a benzaldehyde building block, bearing a bromide, a fluoride, and a methoxy at 6-, 3-, and 2-positions respectively . It is a white to yellow crystalline solid .

Synthesis Analysis

This compound is an intermediate in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones . The formation of cycloheptanone ring is achieved through a Friedel-Craft acylation using Eaton’s reagent (phosphorus pentoxide and methanesulfonic acid) .Molecular Structure Analysis

The molecular formula of 6-Bromo-3-fluoro-2-methoxybenzaldehyde is C8H6BrFO2 . Its molecular weight is 233.03 .Chemical Reactions Analysis

6-Bromo-3-fluoro-2-methoxybenzaldehyde reacts with (3-carboxypropyl)triphenylphosphonium bromide through a Wittig reaction . It is also used in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones .Physical And Chemical Properties Analysis

6-Bromo-3-fluoro-2-methoxybenzaldehyde is a white to yellow crystalline solid . Unfortunately, specific physical properties such as boiling point, melting point, and density were not found in the retrieved data .Wissenschaftliche Forschungsanwendungen

General Use

“6-Bromo-3-fluoro-2-methoxybenzaldehyde” is a benzaldehyde building block . It is used as a precursor for active pharmaceutical ingredients (APIs), particularly in the synthesis of benzosuberone derivatives .

Specific Application

Field: Analytical Chemistry

“6-Bromo-3-fluoro-2-methoxybenzaldehyde” has been used in the development of a fluorogenic aldehyde bearing a 1,2,3-triazole moiety.

Application Summary

This compound is used for monitoring the progress of aldol reactions through fluorescence.

Results or Outcomes

The use of “6-Bromo-3-fluoro-2-methoxybenzaldehyde” in this way allows for real-time monitoring of the reaction, which can provide valuable information about the reaction kinetics and mechanism.

General Use

“6-Bromo-3-fluoro-2-methoxybenzaldehyde” is a benzaldehyde building block . It is used as a precursor for active pharmaceutical ingredients (APIs), particularly in the synthesis of benzosuberone derivatives .

Specific Application

Field: Analytical Chemistry

“6-Bromo-3-fluoro-2-methoxybenzaldehyde” has been used in the development of a fluorogenic aldehyde bearing a 1,2,3-triazole moiety .

Application Summary

This compound is used for monitoring the progress of aldol reactions through fluorescence .

Results or Outcomes

The use of “6-Bromo-3-fluoro-2-methoxybenzaldehyde” in this way allows for real-time monitoring of the reaction, which can provide valuable information about the reaction kinetics and mechanism .

General Use

“6-Bromo-3-fluoro-2-methoxybenzaldehyde” is a benzaldehyde building block . It is used as a precursor for active pharmaceutical ingredients (APIs), particularly in the synthesis of benzosuberone derivatives .

Specific Application

Field: Analytical Chemistry

“6-Bromo-3-fluoro-2-methoxybenzaldehyde” has been used in the development of a fluorogenic aldehyde bearing a 1,2,3-triazole moiety .

Application Summary

This compound is used for monitoring the progress of aldol reactions through fluorescence .

Results or Outcomes

The use of “6-Bromo-3-fluoro-2-methoxybenzaldehyde” in this way allows for real-time monitoring of the reaction, which can provide valuable information about the reaction kinetics and mechanism .

Safety And Hazards

This compound is classified as having acute toxicity - Category 4, for oral, dermal, and inhalation routes . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

6-bromo-3-fluoro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUHRPCTHOCSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-fluoro-2-methoxybenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

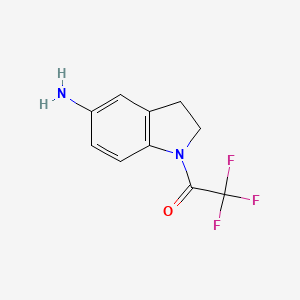

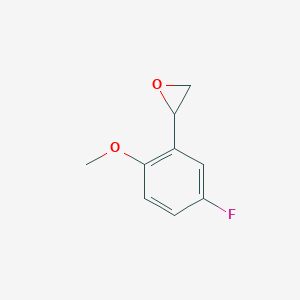

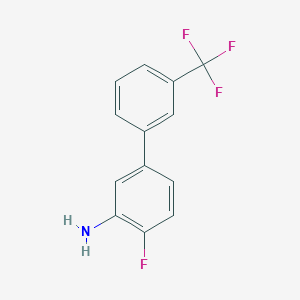

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-fluoro-](/img/structure/B1446609.png)

![3-Bromo-5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1446621.png)